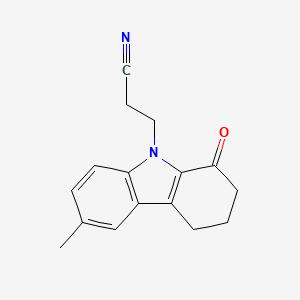![molecular formula C21H18N2O5S2 B11650993 (5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650993.png)
(5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring.
- The structure consists of several functional groups: a nitro group (NO₂), a phenoxy group (C₆H₅O), an enone group (C=C-C=O), and a thiazolidinone ring (C₃H₃NOS).
- The compound’s IUPAC name is (5E)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one .
- It’s a yellow crystalline solid with interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions. One common approach involves the reaction of 2-phenoxyethanol with 5-nitro-2-benzaldehyde to form the corresponding Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide to yield the thiazolidinone ring.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Analyse Chemischer Reaktionen
Reactivity: The compound is susceptible to various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Limited industrial applications, but it could serve as a starting point for novel drug development.
Wirkmechanismus
Targets: The compound likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of functional groups (nitro, phenoxy, enone, and thiazolidinone) sets it apart.
Similar Compounds: Other thiazolidinones, such as pioglitazone (used for diabetes) or rhodanine derivatives, share similarities.
Eigenschaften
Molekularformel |
C21H18N2O5S2 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(5E)-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-10-22-20(24)19(30-21(22)29)14-15-13-16(23(25)26)8-9-18(15)28-12-11-27-17-6-4-3-5-7-17/h2-9,13-14H,1,10-12H2/b19-14+ |
InChI-Schlüssel |
DXKCBSGPTARSMW-XMHGGMMESA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)/SC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
![11-(4-fluorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650919.png)
![3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide](/img/structure/B11650927.png)
![4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11650928.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11650935.png)

![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650951.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
![Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
![(6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650977.png)
![1-(4-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11650985.png)
![Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11650986.png)
